molecular formula C10H12N2O B2625578 1-Isobutyl-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 1267425-11-5

1-Isobutyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B2625578
CAS No.: 1267425-11-5
M. Wt: 176.219
InChI Key: QDGKPFKTFXLSGG-UHFFFAOYSA-N
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Description

1-Isobutyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a pyridine ring with an isobutyl group, a carbonyl group, and a nitrile group, making it a versatile molecule for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isobutyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can be synthesized through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of ethyl cyanoacetate with isobutylamine in the presence of a base, followed by cyclization with ammonium acetate . The reaction conditions typically include moderate temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 1-Isobutyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Isobutyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Isobutyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. It can bind to and inhibit enzymes, modulate receptor activity, and interfere with cellular pathways. For example, its antiproliferative activity is attributed to its ability to inhibit key enzymes involved in cell division and growth . The compound’s structure allows it to interact with various biological targets, making it a versatile molecule for therapeutic applications .

Comparison with Similar Compounds

Uniqueness: 1-Isobutyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to the presence of the isobutyl group, which can enhance its lipophilicity and influence its interaction with biological membranes and targets. This structural feature can also affect its solubility and stability, making it distinct from other dihydropyridine derivatives .

Properties

IUPAC Name

1-(2-methylpropyl)-2-oxopyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-8(2)7-12-5-3-4-9(6-11)10(12)13/h3-5,8H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGKPFKTFXLSGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=CC=C(C1=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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